3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine
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Overview
Description
3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . Another approach involves the use of nitrile oxides, which can be generated in situ from hydroximoyl chlorides and then reacted with alkenes or alkynes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs scalable and efficient synthetic routes. One such method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, continuous flow chemistry has been explored for the large-scale production of these compounds, offering advantages in terms of safety, efficiency, and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes . For example, it may inhibit the activity of enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its applications in materials science and medicinal chemistry.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer properties.
Uniqueness
3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and isobutyl groups contribute to its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-ethyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-7-10-8(12-11-7)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11) |
InChI Key |
WQGZODQFPYVSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NCC(C)C |
Origin of Product |
United States |
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